
Desbutyl Lumefantrine D9
Descripción general
Descripción
Mecanismo De Acción
El mecanismo de acción exacto de Desbutil-benflumetol D9 no se comprende completamente. Se cree que ejerce sus efectos antimaláricos inhibiendo la formación de β-hematina, un subproducto tóxico de la digestión de la hemoglobina por el parásito de la malaria . Esta inhibición evita que el parásito desintoxique el hemo, lo que lleva a su muerte. El compuesto también interfiere con la síntesis de ácidos nucleicos y proteínas en el parásito .
Análisis Bioquímico
Biochemical Properties
Desbutyl Lumefantrine D9 plays a significant role in biochemical reactions, particularly in the context of its parent compound, Lumefantrine. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of Lumefantrine into Desbutyl Lumefantrine . This interaction is crucial for understanding the metabolic pathways and the pharmacokinetics of Lumefantrine and its metabolites.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have potent antimalarial activity, which may influence the treatment outcomes of artemether-lumefantrine therapy . The compound’s effects on cell function are primarily observed in the context of its antimalarial activity, where it disrupts the life cycle of Plasmodium falciparum within red blood cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hemin, forming a complex that inhibits the formation of β-hematin . This inhibition disrupts the detoxification process of heme, a toxic byproduct of hemoglobin digestion by Plasmodium falciparum. Additionally, this compound inhibits nucleic acid and protein synthesis, further contributing to its antimalarial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound has a long terminal elimination half-life, indicating its prolonged presence and activity in the system . This stability is essential for its sustained antimalarial activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent pharmacokinetics, with higher doses leading to increased plasma concentrations and prolonged activity . At high doses, there may be toxic or adverse effects, which need to be carefully monitored in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 . The compound’s metabolism results in the formation of various metabolites, which may have different pharmacological activities. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of Lumefantrine and its derivatives.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits high permeability, allowing it to effectively reach its target sites . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with hemin and other biomolecules to exert its antimalarial effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
Métodos De Preparación
La síntesis de Desbutil-benflumetol D9 implica la deuteración de Desbutil Lumefantrina. El proceso normalmente incluye el reemplazo de átomos de hidrógeno por átomos de deuterio en la estructura molecular de Desbutil Lumefantrina . Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente implican técnicas estándar de deuteración utilizadas en la industria farmacéutica.
Análisis De Reacciones Químicas
Desbutil-benflumetol D9 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Desbutyl Lumefantrine D9 serves as a critical reference standard in the study of lumefantrine metabolism and its pharmacokinetics. It is utilized to quantify drug levels in biological samples, facilitating the assessment of therapeutic efficacy and safety profiles.
Antimalarial Potency
Research indicates that Desbutyl Lumefantrine exhibits significant antimalarial activity. In vitro studies demonstrate that it is more potent than lumefantrine against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The geometric mean IC50 values for Desbutyl Lumefantrine were reported at 9.0 nM for sensitive strains and 9.5 nM for resistant strains, compared to 65.2 nM and 55.5 nM for lumefantrine, respectively .
Synergistic Effects
Desbutyl Lumefantrine has shown mild synergistic effects when used in combination with dihydroartemisinin, suggesting that it could enhance the efficacy of existing antimalarial therapies . This synergy was observed in laboratory studies where the fractional inhibitory concentrations indicated a combined effect that could be beneficial in treatment regimens.
Therapeutic Efficacy Studies
Clinical studies have evaluated the plasma concentrations of Desbutyl Lumefantrine in patients undergoing treatment with artemether-lumefantrine combinations. These studies highlight the importance of monitoring this metabolite to understand treatment outcomes better.
Case Study Insights
One study involving children with uncomplicated malaria indicated that lower plasma concentrations of Desbutyl Lumefantrine were correlated with treatment failure . The mean plasma concentration on day 7 post-treatment was significantly lower in those who did not achieve adequate clinical response compared to those who did, emphasizing the need for effective monitoring of this metabolite in clinical settings.
Pharmacogenomic Influences
Another study focused on generic formulations of artemether-lumefantrine evaluated the pharmacogenomic influences on drug efficacy. It reported median plasma concentrations for Desbutyl Lumefantrine at approximately 35.87 ng/mL, suggesting that genetic factors may affect individual responses to treatment .
Analytical Applications
This compound is extensively used as an internal standard in analytical chemistry, particularly within pharmacokinetic studies involving lumefantrine.
Method Development
The compound is employed in ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-LCMS-MS) methods to accurately measure drug levels in plasma samples . This analytical approach enhances the reliability of pharmacokinetic assessments by providing precise quantification of both lumefantrine and its metabolite.
Standardization Procedures
Standardized procedures for sample collection and analysis are crucial for ensuring consistency across clinical studies involving Desbutyl Lumefantrine . These protocols help mitigate variability and improve the quality of data obtained from pharmacological investigations.
Summary Data Table
Application Area | Findings/Insights |
---|---|
Antimalarial Potency | More potent than lumefantrine; IC50 values: 9.0 nM (sensitive), 9.5 nM (resistant) |
Synergistic Effects | Mild synergy with dihydroartemisinin |
Clinical Efficacy | Lower plasma concentrations linked to treatment failure; mean concentration on day 7: 35.87 ng/mL |
Analytical Methodology | Used as an internal standard in UPLC-LCMS-MS; enhances quantification reliability |
Comparación Con Compuestos Similares
Desbutil-benflumetol D9 está estrechamente relacionado con otros compuestos antimaláricos como:
Lumefantrina: El compuesto original de Desbutil-benflumetol D9, utilizado en combinación con artemeter para el tratamiento de la malaria.
Benflumetol: Otro nombre para la lumefantrina, destacando su estructura química.
Artemeter: A menudo se utiliza en combinación con la lumefantrina por sus efectos sinérgicos contra la malaria.
Desbutil-benflumetol D9 es único debido a su marcaje de deuterio, lo que permite estudios metabólicos y farmacocinéticos detallados .
Actividad Biológica
Desbutyl lumefantrine (DBL) is a significant metabolite of lumefantrine, a key component in artemisinin-based combination therapies (ACTs) for treating malaria. This article delves into the biological activity of DBL, highlighting its pharmacological properties, in vitro efficacy, and clinical implications based on recent research findings.
Overview of Desbutyl Lumefantrine
DBL is characterized as a 2,3-benzindene compound with notable antimalarial activity. It has emerged as a focus of study due to its potential to enhance the efficacy of lumefantrine in treating malaria caused by Plasmodium falciparum and Plasmodium vivax. The compound exhibits higher potency than its parent drug, lumefantrine, particularly against chloroquine-resistant strains of malaria.
In Vitro Antimalarial Activity
Research has demonstrated that DBL possesses potent in vitro antimalarial activity. Key findings include:
- Inhibitory Concentrations : The geometric mean 50% inhibitory concentrations (IC50) for DBL against laboratory-adapted strains 3D7 (chloroquine-sensitive) and W2mef (chloroquine-resistant) were found to be 9.0 nM and 9.5 nM, respectively. In contrast, lumefantrine exhibited IC50 values of 65.2 nM and 55.5 nM for the same strains .
- Synergistic Effects : Isobolographic analysis indicated mild synergy between DBL and dihydroartemisinin, another antimalarial drug, suggesting that combining these agents could enhance therapeutic outcomes .
Table 1: In Vitro Antimalarial Activity of DBL vs. Lumefantrine
Compound | Strain | IC50 (nM) | IC99 (nM) |
---|---|---|---|
Desbutyl Lumefantrine | 3D7 | 9.0 | 78 |
Desbutyl Lumefantrine | W2mef | 9.5 | 56 |
Lumefantrine | 3D7 | 65.2 | 239 |
Lumefantrine | W2mef | 55.5 | 226 |
Pharmacokinetics and Clinical Implications
In clinical settings, the pharmacokinetics of DBL have been studied to understand its role in treatment outcomes for malaria. A trial involving children treated with artemether-lumefantrine revealed:
- Plasma Concentrations : The mean plasma concentration of DBL on day 7 post-treatment was approximately 31.9 nM, with a range from 1.3 to 123.1 nM. Notably, lower concentrations were observed in children who experienced treatment failure compared to those with adequate clinical responses .
- Efficacy Correlation : There is a correlation between plasma concentrations of DBL and the adequacy of clinical and parasitological response (ACPR). Higher levels of DBL were associated with better treatment outcomes, indicating its potential importance as a therapeutic target .
Case Studies
A study conducted in Ghana assessed the therapeutic efficacy of generic artemether-lumefantrine formulations, measuring plasma levels of both lumefantrine and DBL over a treatment period:
- Patient Demographics : A total of 52 patients were included, with varying parasite densities measured at multiple time points during treatment.
- Findings : The highest median plasma concentration for DBL was recorded at approximately 35.87 ng/mL on day 7, suggesting that while it is present in lower concentrations than lumefantrine (4123.75 ng/mL), its role remains critical in achieving effective malaria treatment .
Propiedades
IUPAC Name |
1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-/i1D3,2D2,3D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBUTQNEBVPTES-HVYWULERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.